molecular formula C24H19BrN2O3 B306029 4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-2-amino-4H-benzo[h]chromene-3-carbonitrile

4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-2-amino-4H-benzo[h]chromene-3-carbonitrile

Cat. No.: B306029
M. Wt: 463.3 g/mol
InChI Key: COFJCGXTANYUIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(allyloxy)-3-bromo-5-methoxyphenyl]-2-amino-4H-benzo[h]chromene-3-carbonitrile is a useful research compound. Its molecular formula is C24H19BrN2O3 and its molecular weight is 463.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C24H19BrN2O3

Molecular Weight

463.3 g/mol

IUPAC Name

2-amino-4-(3-bromo-5-methoxy-4-prop-2-enoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile

InChI

InChI=1S/C24H19BrN2O3/c1-3-10-29-23-19(25)11-15(12-20(23)28-2)21-17-9-8-14-6-4-5-7-16(14)22(17)30-24(27)18(21)13-26/h3-9,11-12,21H,1,10,27H2,2H3

InChI Key

COFJCGXTANYUIK-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC(=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N)Br)OCC=C

Canonical SMILES

COC1=C(C(=CC(=C1)C2C3=C(C4=CC=CC=C4C=C3)OC(=C2C#N)N)Br)OCC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-Naphthol (170 mg, 1.2 mmol), 4-allyloxy-3-bromo-5-methoxy-benzaldehyde (271 mg, 1 mmol) and malononitrile (66 mg, 1 mmol) were taken in 7 ml ethanol at room temperature, charged with piperidine (50 μl) and then stirred at 80° C. under LC-MS control till the reaction was complete. The reaction mixture was then cooled down to room temperature, diluted with 10 ml water, stirred for 2 h at room temperature, solids were collected by filtration, washed well with 1:1 mixture of ethanol/water and dried under high vacuum yielding 370 mg (0.8 mmol, 80%) of the title compound.
Quantity
170 mg
Type
reactant
Reaction Step One
Quantity
271 mg
Type
reactant
Reaction Step Two
Quantity
66 mg
Type
reactant
Reaction Step Three
Quantity
50 μL
Type
reactant
Reaction Step Four
Quantity
7 mL
Type
solvent
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six
Yield
80%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.